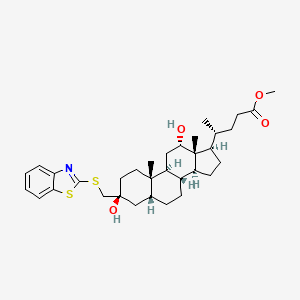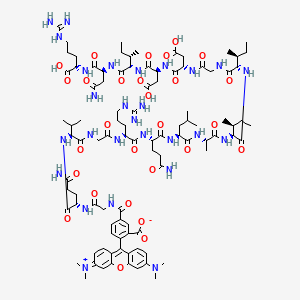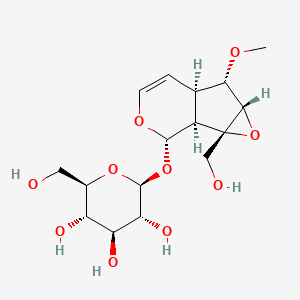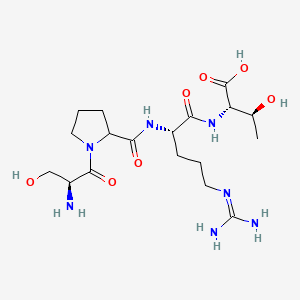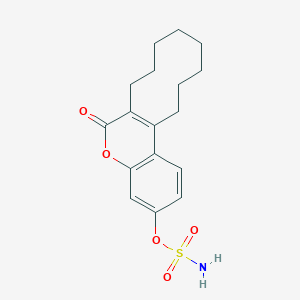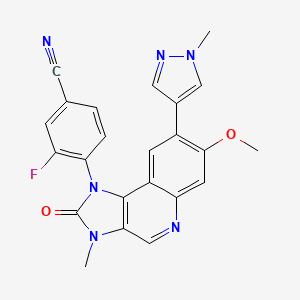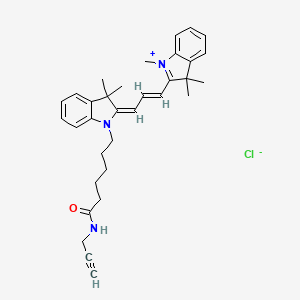
Cy3 alkyne (chloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy3 alkyne (chloride) is a derivative of Cyanine 3 (Cy3), a fluorescent dye known for its bright fluorescence and stability. This compound contains a sulfonate ion and an alkyne functional group, making it highly reactive and suitable for various biochemical applications . Cy3 alkyne (chloride) is commonly used in fluorescence spectroscopy and imaging due to its ability to form stable bioconjugates through copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cy3 alkyne (chloride) typically involves the modification of Cyanine 3 to introduce the alkyne functional group. One common method is the reaction of Cyanine 3 with an alkyne-containing reagent under mild conditions. The reaction is often catalyzed by copper to facilitate the formation of the alkyne group .
Industrial Production Methods
Industrial production of Cy3 alkyne (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
Cy3 alkyne (chloride) undergoes several types of chemical reactions, including:
Addition Reactions: The alkyne group can participate in addition reactions, forming new single bonds to carbon.
Deprotonation: The alkyne group can be deprotonated to form acetylide anions, which are strong nucleophiles.
Oxidative Cleavage: Alkynes can undergo oxidative cleavage to form carboxylic acids.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to form stable bioconjugates.
Strong Bases: Such as sodium amide (NaNH2) for deprotonation reactions.
Oxidizing Agents: Such as ozone or potassium permanganate (KMnO4) for oxidative cleavage.
Major Products
Bioconjugates: Formed through CuAAC reactions with azide-containing molecules.
Alkenes and Alkanes: Formed through addition reactions.
Carboxylic Acids: Formed through oxidative cleavage.
Wissenschaftliche Forschungsanwendungen
Cy3 alkyne (chloride) has a wide range of applications in scientific research, including:
Wirkmechanismus
The primary mechanism of action of Cy3 alkyne (chloride) involves its ability to form stable bioconjugates through CuAAC reactions. The alkyne group reacts with azide-containing molecules in the presence of a copper catalyst, forming a triazole linkage. This reaction is highly specific and efficient, making it ideal for labeling and detecting biomolecules . The fluorescence properties of Cy3 allow for the visualization and tracking of these labeled molecules in various biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TAMRA: Another fluorescent dye with similar applications but different spectral properties.
Alexa Fluor 555: Known for its high fluorescence efficiency and stability.
DyLight 550: Offers similar fluorescence characteristics but with different excitation and emission wavelengths.
BODIPY TMR-X: A fluorescent dye with unique photophysical properties.
Uniqueness of Cy3 Alkyne (Chloride)
Cy3 alkyne (chloride) stands out due to its high reactivity and ability to form stable bioconjugates through CuAAC reactions. Its fluorescence properties, including high brightness and stability, make it a preferred choice for various imaging and detection applications . Additionally, the alkyne functional group provides versatility in chemical modifications and conjugation strategies .
Eigenschaften
Molekularformel |
C33H40ClN3O |
|---|---|
Molekulargewicht |
530.1 g/mol |
IUPAC-Name |
6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride |
InChI |
InChI=1S/C33H39N3O.ClH/c1-7-23-34-31(37)22-9-8-14-24-36-28-19-13-11-17-26(28)33(4,5)30(36)21-15-20-29-32(2,3)25-16-10-12-18-27(25)35(29)6;/h1,10-13,15-21H,8-9,14,22-24H2,2-6H3;1H |
InChI-Schlüssel |
YIXIKYACJGHYQL-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate](/img/structure/B12381864.png)

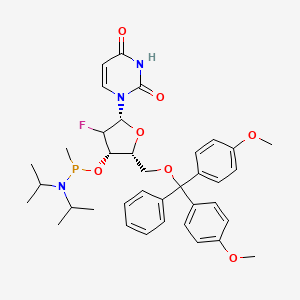
methyl phosphate](/img/structure/B12381873.png)
![8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile](/img/structure/B12381880.png)
![methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate](/img/structure/B12381885.png)
![(4R)-4-[(3R,5S,7S,10S,13R)-7-[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12381891.png)
